1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyridine moiety, and a fluorophenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the attachment of the pyridine moiety. Common synthetic routes may include:
Suzuki-Miyaura Coupling: This method involves the coupling of boronic acids with halides in the presence of a palladium catalyst.
Nucleophilic Substitution: This reaction can be used to introduce the fluorophenyl group onto the piperidine ring.
Amide Bond Formation: The final step often involves the formation of an amide bond between the piperidine ring and the pyridine moiety.
Chemical Reactions Analysis
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance its binding affinity to these targets, while the piperidine ring provides structural stability . The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar compounds include:
1-[(4-METHOXYPHENYL)METHANESULFONYL]-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE: This compound has a methoxy group instead of a fluorophenyl group, which may alter its chemical properties and biological activity.
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE: The presence of a chlorine atom can affect the compound’s reactivity and interactions with biological targets.
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are valuable for research and industrial applications.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methylsulfonyl]-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c20-18-3-1-16(2-4-18)14-27(25,26)23-11-7-17(8-12-23)19(24)22-13-15-5-9-21-10-6-15/h1-6,9-10,17H,7-8,11-14H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVOQEKMSFOJON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=NC=C2)S(=O)(=O)CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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